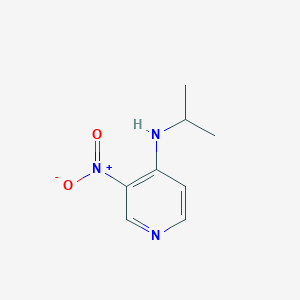

3-nitro-N-(propan-2-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-9-5-8(7)11(12)13/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSKFKGCACMWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=NC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3 Nitro N Propan 2 Yl Pyridin 4 Amine and Its Analogues

Direct Amination Approaches for 4-Aminopyridine (B3432731) Formation

Direct amination methods focus on the introduction of the amine functionality at the C4 position of a pre-existing pyridine (B92270) ring.

Nucleophilic Aromatic Substitution with Nitro-Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing pyridine rings, especially when activated by electron-withdrawing groups like a nitro group. nih.gov In this context, a suitable leaving group at the 4-position of a 3-nitropyridine (B142982) derivative is displaced by an incoming amine nucleophile, such as propan-2-amine. The nitro group, typically positioned ortho or para to the leaving group, stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. nih.gov

For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has been studied, though it can sometimes lead to unexpected product distributions, including nitro-group migration, depending on the reaction conditions. clockss.orgresearchgate.net The choice of solvent and base is critical in directing the reaction toward the desired 4-amino product. clockss.org Generally, polar aprotic solvents can influence the reaction pathway. clockss.org This method is also applicable to other halo-nitropyridines, where the halogen acts as the leaving group. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyridines Note: This table is illustrative of the general reaction type.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-3-nitropyridine (B21940) | Isopropylamine | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-nitro-N-(propan-2-yl)pyridin-4-amine | Moderate to Good |

| 3-Bromo-4-nitropyridine | Benzylamine | Base, Solvent | 4-(Benzylamino)-3-nitropyridine | Variable clockss.org |

Reductive Amination Pathways

Reductive amination, or reductive alkylation, provides a versatile method for forming carbon-nitrogen bonds. acsgcipr.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.org To synthesize N-alkylated 4-aminopyridines, one could react a 4-aminopyridine derivative with a ketone or aldehyde.

A variety of reducing agents can be employed, with borane-based reagents being common. acsgcipr.org For example, the pyridine-borane complex (BAP) has been shown to be an effective reagent for the reductive amination of various aldehydes and piperidines. tandfonline.comacs.org The reaction conditions are often mild, and the process is considered a greener alternative to traditional alkylation with alkyl halides. acsgcipr.org Dehydrating agents like molecular sieves are sometimes used to drive the initial imine formation. acsgcipr.orgacs.org

Table 2: Illustrative Reductive Amination Systems Note: This table demonstrates general systems applicable to pyridine derivatives.

| Carbonyl Compound | Amine | Reducing System | Key Features |

|---|---|---|---|

| Acetone | 4-Amino-3-nitropyridine (B158700) | NaBH₃CN or NaBH(OAc)₃ | Common, selective reducing agents for imines. acsgcipr.org |

| Benzaldehyde | Substituted Piperidine | Pyridine-Borane (BAP) | Mild protocol, avoids toxic cyanoborohydride. tandfonline.comacs.org |

| Aliphatic/Aromatic Aldehydes | Hydroxylammonium Chloride | Zn/HCl | One-pot, two-step synthesis of primary amines. tandfonline.com |

Functional Group Interconversion Strategies

These strategies involve modifying existing functional groups on the pyridine ring to generate the desired amine and nitro functionalities.

Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group is a fundamental transformation for the synthesis of aromatic amines. In the context of pyridine chemistry, a 4-nitropyridine derivative can be reduced to the corresponding 4-aminopyridine. A classic and effective method involves the use of iron metal in an acidic medium, such as acetic acid or mineral acids like hydrochloric or sulfuric acid. mdpi.orgsemanticscholar.orgresearchgate.net

For example, the reduction of 4-nitropyridine-N-oxide with iron and acetic acid proceeds in high yield to produce 4-aminopyridine. mdpi.orgsemanticscholar.org The use of iron with mineral acids can also be effective, yielding 4-aminopyridine in good yields (80-90%), although by-products may form. mdpi.orgsemanticscholar.org This method is widely applicable for the preparation of various aminopyridines from their nitro precursors. researchgate.net

Table 3: Conditions for the Reduction of Nitropyridines

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitropyridine-N-oxide | Fe, Acetic Acid | Reflux | 4-Aminopyridine | Quantitative | mdpi.orgsemanticscholar.org |

| 4-Nitropyridine-N-oxide | Fe, Hydrochloric Acid | Not specified | 4-Aminopyridine | 80-85 | mdpi.orgsemanticscholar.org |

Electrochemical Reduction Protocols for Nitropyridines

Electrochemical methods offer a green and efficient alternative for the reduction of nitroarenes, avoiding the need for chemical reducing agents. rsc.orgrsc.org This technique involves the controlled reduction of a nitropyridine at an electrode surface in an acidic solution. google.com The electrochemical reduction of 3-nitropyridines in an acidic medium can lead to the formation of 3-aminopyridines. google.com

The process can be highly chemoselective, and by adjusting parameters such as cell voltage and solvent, different reduction products (azoxy, azo, or amino compounds) can be obtained. rsc.org This methodology is scalable and represents a practical alternative for the synthesis of aminopyridines. rsc.org While much of the literature focuses on aromatic nitro compounds in general, the principles are applicable to nitropyridines. taylorfrancis.com

Table 4: Overview of Electrochemical Reduction of Nitroarenes Note: This table illustrates the general applicability of the method.

| Substrate Type | Electrode Material | Medium | Key Outcome |

|---|---|---|---|

| 3-Nitropyridines | Not specified | Acidic Solution (e.g., HCl, H₂SO₄) | Formation of 3-aminopyridines. google.com |

| Nitroarenes | Graphite Felt | Ammonia | Chemoselective formation of anilines, azo, or azoxy compounds. rsc.org |

Multicomponent Reaction (MCR) Approaches Involving Pyridine Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govbohrium.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govbohrium.com

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgtaylorfrancis.com While the classic Hantzsch synthesis is a four-component reaction, modified three-component versions exist. taylorfrancis.com Other MCRs for pyridine synthesis involve the ring transformation of existing heterocyclic compounds. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and a nitrogen source in a three-component ring transformation to yield functionalized nitropyridines. nih.gov These methods provide direct access to the substituted pyridine core from simple, acyclic precursors. acsgcipr.org

Table 5: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Components | Resulting Structure | Key Features |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | Substituted Dihydropyridine (then oxidized) | One of the first and most common MCRs for pyridines. wikipedia.orgtaylorfrancis.com |

| Bohlmann–Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine | Direct formation of the aromatic pyridine ring. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | A versatile method for constructing pyridone rings. acsgcipr.org |

Cross-Coupling Reactions for C-N Bond Formation

The formation of the C-N bond is a pivotal step in the synthesis of N-substituted pyridinamines. Modern synthetic chemistry has largely moved towards transition-metal-catalyzed cross-coupling reactions for this purpose, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides or triflates and amines. mychemblog.com This reaction is widely used due to its broad substrate scope and functional group tolerance. The general mechanism involves the oxidative addition of a Pd(0) catalyst to the aryl halide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the catalyst. mychemblog.com The choice of ligand for the palladium catalyst is crucial for the reaction's success, influencing efficiency and selectivity. mychemblog.com

For the synthesis of this compound, a potential cross-coupling approach would involve reacting 4-chloro-3-nitropyridine with propan-2-amine. The electron-withdrawing nitro group on the pyridine ring can activate the substrate for such coupling reactions. acs.org

| Catalyst System | Reactants | Product | Key Features |

| Palladium / Buchwald Ligands | Aryl Halides/Triflates + Amines | Aryl Amines | Direct C-N bond formation, wide functional group tolerance. mychemblog.com |

| Copper / Diphosphine Ligands | Nitroarenes + Aryl Boronic Acids | Diarylamines | Utilizes nitroarenes as the nitrogen source, proceeds via a nitrosoarene intermediate. nih.gov |

Copper-catalyzed cross-coupling reactions have also emerged as a powerful alternative. Research has demonstrated the use of copper catalysts for the reaction of nitroarenes with aryl boronic acids to form diarylamines. nih.gov Notably, 3-nitropyridines have been shown to be competent substrates in these reactions, highlighting the applicability of this method for synthesizing related structures. nih.gov This approach is significant as it uses the nitro group, present in the target compound's precursor, as a handle for C-N bond formation.

Stereoselective Synthesis of Related Pyridinyl-Amino Compounds

While this compound itself is achiral, the synthesis of chiral analogues containing stereocenters is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. iitg.ac.in

Methods for achieving stereoselectivity in the synthesis of pyridinyl-amino compounds include:

Asymmetric Catalysis : This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids with high enantioselectivity. acs.org Subsequent reduction can yield chiral piperidines, which are saturated analogues of pyridines.

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. This strategy has been employed for the stereocontrolled synthesis of α-amino acid derivatives. researchgate.net

Substrate-Controlled Synthesis : In this approach, existing stereocenters in the starting material direct the formation of new stereocenters. For example, unnatural α-amino acids with pyridyl side chains have been synthesized using methods that control the stereochemistry at the α-carbon. nih.gov

Visible-light-mediated reactions have also been explored for stereoselective synthesis, such as the decarboxylation of amino acid derivatives to generate carbon radicals under mild conditions, which can then participate in stereoselective cyclization reactions. researchgate.net

| Stereoselective Strategy | Description | Example Application |

| Asymmetric Catalysis | A chiral catalyst guides the formation of a specific stereoisomer. | Rh-catalyzed synthesis of enantioenriched 3-piperidines. acs.org |

| Chiral Auxiliaries | A temporary chiral group directs stereoselective bond formation. | Diastereoselective radical addition to chiral dehydroalanines. researchgate.net |

| Photoredox Catalysis | Uses light to enable stereoselective reactions under mild conditions. | Regiospecific activation of halogenated pyridines for addition to dehydroalanine derivatives. researchgate.net |

Synthetic Route Optimization and Green Chemistry Considerations

Optimizing synthetic routes to reduce costs, improve yields, and enhance safety is a constant goal in chemical manufacturing. Concurrently, the principles of green chemistry are increasingly being integrated to minimize the environmental impact of chemical processes. rasayanjournal.co.in

For the synthesis of pyridine derivatives, several green chemistry approaches have been developed: nih.govresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. ijarsct.co.in

Solvent-Free Reactions : Conducting reactions without a solvent (or in the solid state) reduces waste and eliminates the hazards associated with volatile organic compounds. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free approach. ijarsct.co.in

Use of Green Catalysts and Solvents : Developing and utilizing non-toxic, recyclable catalysts and environmentally benign solvents (like water or ionic liquids) are core tenets of green chemistry. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions : These reactions, where three or more reactants combine in a single step to form a product, are highly efficient. They reduce the number of synthetic steps, saving time, energy, and materials, and minimizing waste. researchgate.net Three-component ring transformations have been used to synthesize nitropyridines from dinitropyridone, a ketone, and a nitrogen source. nih.gov

Route optimization also involves the strategic use of protecting groups. In the synthesis of complex aminopyridines, the amino group may need to be protected to prevent unwanted side reactions during steps like nitration. google.com The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable afterward. wikipedia.org For instance, in the synthesis of 2-nitro-3-aminopyridine, converting 3-aminopyridine (B143674) to N,N'-di-(3-pyridyl)-urea serves to protect the amino group before the nitration step. google.com

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

| Alternative Energy Sources | Microwave-assisted reactions. ijarsct.co.in | Faster reactions, higher yields, fewer byproducts. |

| Waste Reduction | Solvent-free and multicomponent reactions. ijarsct.co.innih.gov | Reduced solvent waste, increased atom economy. |

| Safer Solvents/Reagents | Use of water, ionic liquids, and recyclable catalysts. rasayanjournal.co.inresearchgate.net | Reduced toxicity and environmental impact. |

| Process Intensification | One-pot synthesis procedures. researchgate.net | Fewer workup and purification steps, saving time and resources. |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro N Propan 2 Yl Pyridin 4 Amine

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is one of the most readily transformable functionalities on the pyridine (B92270) ring, primarily through reduction. This process is a cornerstone for synthesizing amino-substituted pyridines, which are valuable intermediates in medicinal and materials chemistry. The reduction of the aromatic nitro group in 3-nitro-N-(propan-2-yl)pyridin-4-amine can be achieved using a variety of standard reducing agents, leading principally to the formation of N4-isopropylpyridine-3,4-diamine. commonorganicchemistry.comwikipedia.orgresearchgate.net

Common methods for this transformation include catalytic hydrogenation and the use of metals in acidic media. commonorganicchemistry.comscispace.com Catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Alternatively, metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid like acetic or hydrochloric acid provide milder conditions for the reduction. commonorganicchemistry.comscispace.comyoutube.com The choice of reagent can be critical to avoid affecting other functional groups within a molecule. scispace.com It is noteworthy that strong hydrides like lithium aluminum hydride (LiAlH4) are generally unsuitable for reducing aromatic nitro compounds to amines, as they tend to yield azo products instead. commonorganicchemistry.com

Depending on the reaction conditions, the reduction can be stopped at intermediate stages to yield other derivatives. For example, controlled reduction using reagents like zinc dust in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding N-hydroxylamino-pyridine derivative. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Product from this compound | Reference(s) |

| H₂/Pd/C | N4-isopropylpyridine-3,4-diamine | commonorganicchemistry.com |

| Fe/CH₃COOH | N4-isopropylpyridine-3,4-diamine | commonorganicchemistry.com |

| SnCl₂/HCl | N4-isopropylpyridine-3,4-diamine | commonorganicchemistry.comyoutube.com |

| Zn/NH₄Cl | 3-(hydroxylamino)-N-(propan-2-yl)pyridin-4-amine | wikipedia.org |

Reactivity of the Amino Group: Alkylation, Acylation, and Condensation Reactions

The secondary N-(propan-2-yl)amino group at the C4 position is a nucleophilic center and can undergo several characteristic reactions of amines, such as acylation and condensation.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base like pyridine. learncbse.in This process introduces an acetyl group, converting the secondary amine into an amide. This transformation is often used as a protecting strategy or to build more complex molecular architectures.

Condensation Reactions: Secondary amines can react with aldehydes and ketones. The reaction of this compound with an aldehyde or ketone would likely proceed through the formation of an iminium ion intermediate, which could then lead to the formation of an enamine if an alpha-hydrogen is available on the aldehyde or ketone. These condensation products are useful intermediates in C-C bond-forming reactions. byjus.com

Table 2: Potential Reactions of the Amino Group

| Reactant | Reaction Type | Expected Product Class |

| Acetyl chloride | Acylation | Amide |

| Acetic anhydride | Acylation | Amide |

| Acetone | Condensation | Enamine |

| Benzaldehyde | Condensation | Iminium salt |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine Ring

The substitution pattern on the pyridine ring of this compound creates a fascinating dichotomy in its aromatic substitution reactivity.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strong electron-withdrawing nitro group. masterorganicchemistry.com This makes the ring highly susceptible to nucleophilic attack, a reaction that is generally difficult for carbocyclic aromatic rings like benzene. wikipedia.org The nitro group acts as a powerful activating group for SNAr, stabilizing the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.org This activation is most effective when the activating group is positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org In this compound, the nitro group at C3 strongly activates the C2 and C4 positions for nucleophilic attack. While the amino group at C4 would not typically be a leaving group, if a suitable leaving group (e.g., a halide) were present at the C2 position, it would be readily displaced by a wide range of nucleophiles. youtube.com In some cases, the nitro group itself can be displaced by strong nucleophiles. nih.gov

Electrophilic Aromatic Substitution (EAS): Conversely, the pyridine ring is strongly deactivated towards electrophilic attack. youtube.com The ring nitrogen withdraws electron density inductively, making it less nucleophilic than benzene. youtube.com This deactivation is severely compounded by the C3-nitro group. While the N-isopropylamino group at C4 is an activating, ortho-para director, its influence is likely insufficient to overcome the combined deactivating effects of the ring nitrogen and the nitro group. Therefore, electrophilic aromatic substitution on this compound is expected to be very difficult, requiring harsh reaction conditions and resulting in low yields. youtube.com If a reaction were to occur, the amino group would direct the incoming electrophile to the C5 position (ortho) or the C3 position (ortho), though the latter is already occupied.

Table 3: Predicted Aromatic Substitution Reactivity

| Reaction Type | Reactivity | Favored Position(s) | Rationale | Reference(s) |

| Nucleophilic (SNAr) | High (with leaving group at C2/C6) | C2, C6 | Activation by C3-nitro group and ring nitrogen. | masterorganicchemistry.comwikipedia.org |

| Electrophilic (EAS) | Very Low | C5 | Deactivation by C3-nitro group and ring nitrogen outweighs activation by the amino group. | youtube.comrsc.org |

Participation in Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient nature of the nitropyridine ring allows it to participate in cycloaddition reactions where it acts as the electrophilic component. Specifically, the double bond bearing the nitro group (C2=C3 or C3=C4) is activated towards reaction with electron-rich species. Research on similar 3-nitropyridines has demonstrated their ability to undergo [3+2] dipolar cycloaddition reactions. nih.gov

In a typical example, a 3-nitropyridine (B142982) can react with an azomethine ylide, a 1,3-dipole. The reaction proceeds via the addition of the dipole across the C5-C6 double bond of the pyridine ring, which is electronically activated by the nitro group. nih.gov This initial cycloaddition leads to a dearomatized, condensed pyrrolidine (B122466) ring system. Subsequent elimination of nitrous acid (HNO₂) can lead to rearomatization, forming a pyrrolo[3,4-c]pyridine derivative. nih.gov This reactivity showcases a powerful method for constructing complex, fused heterocyclic scaffolds from simple nitropyridine precursors. nih.govnih.gov

Role as a Synthetic Intermediate in Complex Molecule Construction

The multiple, reactive functional handles on this compound make it a valuable intermediate for the synthesis of more complex molecules, particularly fused heterocycles.

A key synthetic pathway involves the initial reduction of the nitro group, as described in section 3.1, to yield N4-isopropylpyridine-3,4-diamine . This resulting 1,2-diamine is a classic precursor for building five- or six-membered heterocyclic rings fused to the pyridine core.

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal (B1671930) or biacetyl) would lead to the formation of fused pyrazine (B50134) rings, yielding substituted pteridine (B1203161) analogues.

Reaction with carboxylic acids or their derivatives (e.g., esters, acid chlorides) would result in the formation of a fused imidazole (B134444) ring, yielding purine-like structures. nih.gov

This strategy of functional group manipulation followed by cyclization is a common and powerful approach in heterocyclic chemistry, allowing access to diverse molecular scaffolds from a single, well-defined intermediate. nih.gov

Metal-Catalyzed Transformations and Directing Group Effects

The pyridine nitrogen atom can play a crucial role in directing metal-catalyzed reactions. mdpi.com While this compound itself may not be the direct substrate for cross-coupling, its halogenated derivatives would be excellent candidates for such transformations.

For example, a hypothetical 2-bromo-3-nitro-N-(propan-2-yl)pyridin-4-amine could undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. In these processes, the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can influence the catalyst's reactivity and stability, and in some cases, can lead to unexpected side reactions like the hydrolysis of other functional groups. mdpi.com The electronic effects of the nitro and amino substituents would also modulate the reactivity of the C-Br bond toward oxidative addition, the rate-determining step in many cross-coupling cycles. This interplay of coordination and electronic effects makes metal-catalyzed functionalization a powerful but complex tool for modifying the pyridine scaffold.

Table 4: Hypothetical Metal-Catalyzed Cross-Coupling

| Substrate | Reaction | Catalyst | Product Type | Reference(s) |

| 2-Bromo-3-nitro-N-(propan-2-yl)pyridin-4-amine | Suzuki Coupling (with Arylboronic acid) | Pd(PPh₃)₄ | 2-Aryl-3-nitro-N-(propan-2-yl)pyridin-4-amine | mdpi.comuic.edu |

Derivatization and Functionalization of 3 Nitro N Propan 2 Yl Pyridin 4 Amine

Structural Modification at the N-Substituent: Introduction of Varied Alkyl and Aryl Moieties

The isopropyl group on the exocyclic nitrogen of 3-nitro-N-(propan-2-yl)pyridin-4-amine can be systematically replaced with a wide array of other alkyl and aryl groups. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, starting with a suitable precursor like 4-chloro-3-nitropyridine (B21940). The reaction of this precursor with various primary and secondary amines allows for the introduction of diverse N-substituents.

For instance, reacting 4-chloro-3-nitropyridine with primary aromatic amines yields the corresponding 4-arylamino-3-nitropyridines. rsc.org Similarly, reactions with aliphatic amines can introduce linear, branched, or cyclic alkyl groups. Research into related 3-amino-4-halopyridines has shown that N-alkylation can be performed using methods like base-promoted alkylation with alkyl halides (e.g., bromoethane) or through reductive amination protocols. nih.gov This flexibility allows for fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity, which are critical in fields like drug discovery.

A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with different amines further highlights the feasibility of introducing varied substituents at this position. clockss.org These synthetic strategies provide access to a large chemical space of N-substituted 3-nitropyridin-4-amine derivatives.

Table 1: Examples of N-Substituent Modification on the 3-nitropyridin-4-amine Scaffold This table is interactive. Click on the headers to sort.

| Precursor | Reagent Amine | Resulting N-Substituent | Reference |

|---|---|---|---|

| 4-Chloro-3-nitropyridine | Primary aromatic amines | Aryl groups | rsc.org |

| 3-Bromo-4-nitropyridine | Various amines | Varied alkyl/aryl groups | clockss.org |

| N-Boc-3-amino-4-chloropyridine | Ethylamine (via alkylation) | Ethyl | nih.gov |

| N-Boc-3-amino-4-chloropyridine | 4-Methylbenzylamine (reductive amination) | 4-Methylbenzyl | nih.gov |

Halogenation and Other Substitutions on the Pyridine (B92270) Core

The pyridine ring of the 3-nitropyridin-4-amine motif is amenable to further substitution, most notably halogenation. Halogens can be introduced at specific positions on the ring to modulate the electronic properties and provide handles for further cross-coupling reactions. A common strategy involves the directed ortho-metalation of a protected aminopyridine. For example, N-Boc-3-aminopyridine can be lithiated at the 4-position, followed by quenching with an electrophilic halogen source (e.g., hexachloroethane (B51795) for Cl, 1,2-dibromoethane (B42909) for Br) to yield N-Boc-3-amino-4-halopyridines. nih.gov

Another powerful method involves the direct fluorination of pyridine N-oxides. Research has demonstrated that 3-bromo-4-nitropyridine N-oxide can be converted to 3-fluoro-4-nitropyridine (B80604) N-oxide at room temperature, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This approach is significant as it allows for the introduction of fluorine at the meta-position relative to the ring nitrogen, a challenging transformation. nih.gov Besides halogenation, other groups can be introduced. For example, studies on 3-nitropyridines have shown that methoxy (B1213986) groups on the ring can be substituted by nucleophiles like the dimethyl malonate anion. ntnu.no

Expansion to Fused Heterocyclic Systems Containing the 3-nitropyridin-4-amine Motif

The 3-nitropyridin-4-amine core can be used as a building block to construct more complex, fused heterocyclic systems. Such structures are of great interest in medicinal chemistry due to their rigid conformations and diverse biological activities. A notable method for this expansion is the three-component ring transformation (TCRT), where a dinitropyridone (a related precursor) reacts with a ketone and ammonia. nih.gov This reaction can produce a variety of fused nitropyridine systems, such as cyclohepta[b]pyridines and 5,6,7,8-tetrahydro-1,6-naphthyridines, by varying the ketone component. nih.gov

Other synthetic strategies involve the cyclocondensation of aminopyridine derivatives with bifunctional reagents. For instance, aminopyrazole derivatives can be reacted with various reagents to yield fused systems like pyrazolo[4,3-c]pyridines and pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidines. researchgate.net The synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidines has also been reported, demonstrating the creation of complex, polycyclic nitrogen systems from related starting materials. connectjournals.com These methods highlight the utility of the aminopyridine motif in generating novel, fused chemical scaffolds.

Regioselective Synthesis of Multi-substituted Analogues

Achieving regiocontrol is paramount when synthesizing multi-substituted analogues to ensure the desired isomer is produced. In the this compound system, the existing substituents strongly influence the position of any new group. The 4-amino group is an activating ortho, para-directing group, while the 3-nitro group is a deactivating meta-directing group. libretexts.orglibretexts.org Both substituents direct electrophilic substitution towards position 5, making this position the most likely site for reactions like nitration or halogenation.

For nucleophilic substitutions, the regioselectivity is also well-defined. In vicarious nucleophilic substitution (VNS) reactions on 3-nitropyridines, amination occurs selectively at the para-position relative to the nitro group (i.e., position 4). ntnu.no Synthetic chemists can also exert regiocontrol by using precursors with pre-installed directing or leaving groups. The synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide is a prime example, where the starting pattern of substitution dictates the final product's structure. nih.gov Similarly, using a Boc protecting group on 3-aminopyridine (B143674) directs halogenation specifically to the 4-position. nih.gov

Table 2: Directing Effects for Substitution on the Pyridine Core This table is interactive. Click on the headers to sort.

| Substituent Present | Position | Type of Director | Directs To Position(s) | Reference |

|---|---|---|---|---|

| Amino (-NHR) | 4 | Activating, Ortho, Para | 3, 5 | libretexts.orglibretexts.org |

| Nitro (-NO₂) | 3 | Deactivating, Meta | 5 | libretexts.orglibretexts.org |

| Combined Effect | N/A | Electrophilic Substitution | 5 |

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

In modern drug discovery, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds. Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. An example from related research shows a successful hop from a thienopyrimidine scaffold to a furano[2,3-d]pyrimidine to generate potent enzyme inhibitors. nih.gov

Bioisosterism is the replacement of an atom or group with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com This is done to improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com Common bioisosteric replacements include swapping a phenyl group for a pyridyl or thiophene (B33073) ring, or replacing a hydrogen atom with fluorine. cambridgemedchemconsulting.com In the context of the 3-nitropyridin-4-amine scaffold, the pyridine ring itself could be replaced by other heterocycles. For example, research on related triazolopyrimidine inhibitors showed that replacing a ring nitrogen with carbon to form an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases enhanced potency. nih.gov The amide linker, often found in derivatives, can also be replaced by bioisosteres like a trifluoroethylamine group or various heterocyclic rings such as triazoles and oxadiazoles (B1248032) to improve metabolic stability. drughunter.com

Table 3: Common Bioisosteric Replacements Relevant to Analogue Design This table is interactive. Click on the headers to sort.

| Original Group | Potential Bioisostere(s) | Potential Effect | Reference |

|---|---|---|---|

| Hydrogen (-H) | Deuterium (-D), Fluorine (-F) | Modulate metabolism, alter electronics | cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene, Fluorophenyl | Alter polarity, solubility, H-bonding | cambridgemedchemconsulting.com |

| Methoxy (-OCH₃) | Alkyl, 5- or 6-membered rings | Improve metabolic stability | cambridgemedchemconsulting.com |

| Amide (-CONH-) | Trifluoroethylamine, Triazole, Oxadiazole | Enhance metabolic stability, mimic H-bonding | drughunter.com |

| Ring Nitrogen (-N=) | Ring Carbon (-CH=) | Relieve steric clashes, alter electronics | nih.gov |

Structure Activity Relationship Sar from a Molecular Interaction Perspective

Influence of N-Alkyl Substitution on Molecular Conformation and Electronic Properties

The N-alkyl substituent, in this case, the isopropyl group (propan-2-yl), significantly impacts the molecule's three-dimensional shape and electronic character. The steric bulk of the isopropyl group influences the torsional angle between the amine and the pyridine (B92270) ring. This can force the amine group out of the plane of the pyridine ring, thereby affecting the extent of electronic conjugation between the nitrogen lone pair and the aromatic system.

Role of the Nitro Group in Modulating Pyridine Ring Reactivity and Electron Distribution

The nitro group (-NO2) at the 3-position of the pyridine ring is a potent electron-withdrawing group, which profoundly alters the electronic landscape and reactivity of the heterocyclic system. brainly.comchempanda.com This strong electron-withdrawing effect deactivates the pyridine ring towards electrophilic attack and conversely activates it for nucleophilic aromatic substitution. brainly.comuoanbar.edu.iq

The presence of the nitro group significantly reduces the electron density of the pyridine ring, creating a more electron-deficient aromatic system. brainly.com This makes the ring more susceptible to attack by nucleophiles. uoanbar.edu.iq The altered electron distribution, with a significant decrease in electron density, is a critical feature influencing the molecule's interactions with biological macromolecules, potentially creating favorable electrostatic interactions with electron-rich amino acid residues in a protein's binding site.

Impact of Pyridine Ring Substituents on Intermolecular Interactions

The substituents on the pyridine ring are pivotal in defining the intermolecular forces the molecule can engage in. The nature, position, and size of these groups dictate the potential for various non-covalent interactions, which are fundamental to molecular recognition.

The introduction of different functional groups can dramatically alter these interactions. For example, while the existing nitro and amino groups are key players in hydrogen bonding, the addition of a halogen could introduce halogen bonding capabilities. The electronic properties of any additional substituents, whether electron-donating or electron-withdrawing, would further modify the charge distribution across the pyridine ring, thereby fine-tuning its interaction potential. rsc.orgnih.gov

Conformational Analysis and Torsional Barriers of Amine Groups

Computational methods can be used to model this rotational barrier and identify the most stable, low-energy conformations. mdpi.comnih.gov While a certain degree of flexibility is necessary for the molecule to adapt to its binding site, a more rigid conformation that is pre-organized for binding can be advantageous, as it minimizes the entropic penalty upon complex formation. The energy barrier for such rotations is influenced by the size of the substituents flanking the rotating group. mdpi.com

Hydrogen Bonding Networks Involving the 3-nitro-N-(propan-2-yl)pyridin-4-amine Scaffold

The this compound scaffold contains key functional groups that can participate in intricate hydrogen bonding networks, a cornerstone of molecular recognition in biological systems. nih.govmdpi.com The exocyclic amine group serves as a hydrogen bond donor, while the pyridine ring nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Nitro N Propan 2 Yl Pyridin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (¹H, ¹³C, ¹⁵N NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed map of the atomic connectivity and chemical environment within a molecule can be constructed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 3-nitro-N-(propan-2-yl)pyridin-4-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the N-propan-2-yl group. For the parent compound, 4-amino-3-nitropyridine (B158700), the aromatic protons show characteristic chemical shifts. nih.govchemicalbook.com The introduction of the isopropyl group is expected to induce a downfield shift in the adjacent ring protons due to its electron-donating nature and steric effects. The isopropyl group itself will present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups, a classic spin-spin coupling pattern.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of 4-amino-3-nitropyridine, the chemical shifts of the pyridine ring carbons are well-documented. nih.govspectrabase.com The carbon attached to the nitro group (C3) is typically observed at a lower field compared to the other ring carbons. The introduction of the N-propan-2-yl substituent will introduce new signals for the methine (CH) and methyl (CH₃) carbons. Based on data for propan-2-amine, these are expected in the aliphatic region of the spectrum. docbrown.info

¹⁵N NMR Spectroscopy:

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals are expected: one for the pyridine ring nitrogen, one for the exocyclic amine nitrogen, and one for the nitro group nitrogen. The chemical shift of the amino nitrogen would be significantly influenced by the electronic effects of the isopropyl group, while the nitro group nitrogen would appear at a much lower field.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.5 - 8.7 | C2: ~150 - 155 |

| H5 | ~6.8 - 7.0 | C3: ~135 - 140 |

| H6 | ~8.2 - 8.4 | C4: ~145 - 150 |

| NH | Variable | C5: ~110 - 115 |

| CH (isopropyl) | Septet, ~3.5 - 4.0 | C6: ~155 - 160 |

| CH₃ (isopropyl) | Doublet, ~1.2 - 1.4 | CH (isopropyl): ~45 - 50 |

Note: Predicted values are based on data from related compounds and established substituent effects.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine will appear as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹. Bending vibrations for the pyridine ring and the alkyl group will populate the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. Aromatic ring breathing modes are also typically prominent. The non-polar C-C and C-H bonds of the isopropyl group are expected to be more Raman active than IR active. A detailed analysis of the vibrational spectra of 4-amino-3-nitropyridine has been performed using both experimental and theoretical (DFT) methods, providing a solid foundation for interpreting the spectrum of its N-alkylated derivative. researchgate.net

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Weak |

| NO₂ Symmetric Stretch | 1300 - 1350 | Strong |

Note: Frequencies are approximate and based on typical group frequencies and data from related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern is anticipated to be influenced by the cleavage of the N-alkyl bond and the loss of the nitro group. A prominent fragment would likely correspond to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) from the molecular ion. The loss of the nitro group (•NO₂) or nitric oxide (•NO) is also a common fragmentation pathway for nitroaromatic compounds. The fragmentation of the parent 4-amino-3-nitropyridine would serve as a basis for identifying fragments related to the substituted pyridine core.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 4-methyl-3-nitro-pyridin-2-amine, reveals key structural features. nih.gov In this related structure, the nitro group is slightly twisted out of the plane of the pyridine ring. The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov It is expected that this compound would adopt a similar conformation with the nitro group exhibiting some degree of torsion with respect to the aromatic ring. The presence of the bulky isopropyl group may influence the crystal packing, potentially leading to a less dense packing arrangement compared to the parent amine.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical spectroscopy, including techniques like Circular Dichroism (CD), is essential for the characterization of chiral molecules. While this compound itself is achiral, its derivatives can be chiral. For instance, the introduction of a chiral center in a substituent would render the molecule optically active.

Studies on related chiral N-(3-nitro-2-pyridyl)amino-acids have demonstrated the utility of chiroptical methods. The Cotton effects observed in the CD spectra of these compounds are sensitive to the absolute configuration of the chiral center and the electronic transitions within the nitropyridyl chromophore. This indicates that chiroptical spectroscopy would be a powerful tool for determining the enantiomeric purity and absolute configuration of any chiral derivatives of this compound.

Theoretical and Computational Investigations on 3 Nitro N Propan 2 Yl Pyridin 4 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-nitro-N-(propan-2-yl)pyridin-4-amine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and to probe its electronic nature. researchgate.netnih.gov These studies are fundamental for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. The presence of the electron-withdrawing nitro group and the electron-donating N-isopropylamino group on the pyridine (B92270) ring creates a unique electronic environment that can be precisely characterized by DFT. acs.org

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-isopropylamino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the associated carbon atoms of the pyridine ring, marking these as the likely sites for nucleophilic attack. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted nitropyridines, the interplay between electron-donating and -withdrawing groups significantly influences this gap.

Table 1: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the N-isopropylamino group and pyridine ring |

| LUMO | -2.1 | Primarily localized on the nitro group and pyridine ring |

| Energy Gap (ΔE) | 4.4 | Indicator of chemical reactivity |

Note: The values presented are illustrative and based on typical DFT calculations for similar substituted nitropyridines.

Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas are electron-rich and represent favorable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino group and the isopropyl substituent, indicating electron-deficient areas susceptible to nucleophilic attack. The MEP analysis thus complements the FMO theory by providing a more detailed picture of the molecule's electrostatic landscape and preferred interaction sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular delocalization interactions. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. wikipedia.org

For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. Significant interactions are expected between the lone pair orbitals of the amino nitrogen and the oxygen atoms of the nitro group with the antibonding orbitals (π*) of the pyridine ring. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (amino) | π* (C-C) (ring) | 5.8 | n -> π* |

| LP (1) O (nitro) | π* (N-C) (ring) | 2.5 | n -> π* |

| σ (C-H) (isopropyl) | σ* (C-N) (ring) | 1.2 | σ -> σ* |

Note: Values are representative examples for illustrating the types of intramolecular interactions and their relative strengths.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., GIAO for NMR)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netimist.ma By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method can predict ¹H and ¹³C NMR spectra with a high degree of accuracy when combined with appropriate DFT functionals and basis sets. rsc.orgnih.gov

For this compound, theoretical NMR spectra can be simulated. The calculated chemical shifts are then typically scaled against a reference compound (e.g., tetramethylsilane, TMS) to provide values that can be directly compared with experimental data. These calculations can help assign specific peaks in the experimental spectrum to the corresponding nuclei in the molecule, which is particularly useful for complex structures.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 155.2 | 154.8 |

| C3 | 120.5 | 120.1 |

| C4 | 148.9 | 148.5 |

| C5 | 108.7 | 108.3 |

| C6 | 145.3 | 144.9 |

| CH (isopropyl) | 48.1 | 47.8 |

| CH₃ (isopropyl) | 22.5 | 22.2 |

Note: These values are hypothetical to demonstrate the typical correlation between GIAO-calculated and experimental NMR data.

Molecular Dynamics Simulations of Conformational Landscapes and Solvent Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can explore the conformational landscape of flexible molecules like this compound, particularly the rotation around the C-N bond connecting the isopropylamino group to the pyridine ring.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and properties. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, it is possible to model solute-solvent interactions, such as hydrogen bonding. These simulations can reveal how the solvent affects the conformational preferences and the accessibility of reactive sites on the molecule. For instance, in a polar solvent, the conformation that maximizes the exposure of polar groups to the solvent may be favored. acs.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This provides a quantitative measure of the reaction's feasibility. For example, in the synthesis of related nitropyridines, computational studies have elucidated the mechanisms of amination and other nucleophilic substitution reactions. ntnu.no By understanding the transition state structures, one can gain insights into the factors that control the reaction's rate and selectivity.

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. researchgate.netnih.gov These models are predicated on the principle that the physical, chemical, and biological properties of a substance are intrinsically linked to its molecular structure. By quantifying structural features through the calculation of theoretical molecular descriptors, QSPR enables the prediction of various properties without the need for experimental measurement. youtube.com This approach is particularly valuable in the fields of drug discovery, materials science, and environmental chemistry for screening and designing molecules with desired characteristics. nih.govnih.gov

For this compound, a comprehensive QSPR study has not been extensively reported in the public domain. However, by leveraging theoretical descriptors calculated from its molecular structure, it is possible to lay the groundwork for future predictive modeling. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors.

Theoretical Molecular Descriptors for this compound

A variety of molecular descriptors can be calculated for this compound using computational chemistry software. These descriptors provide a numerical representation of the molecule's structural and electronic features. The following table presents a selection of commonly used descriptors.

| Descriptor Class | Descriptor Name | Calculated Value | Significance in QSPR |

| Constitutional | Molecular Weight | 181.19 g/mol | Relates to bulk properties like density and boiling point. |

| Atom Count | 25 | Basic descriptor related to molecular size. | |

| Bond Count | 25 | Reflects the degree of connectivity within the molecule. | |

| Heavy Atom Count | 13 | Non-hydrogen atoms, influential in steric interactions. | |

| Topological | Topological Polar Surface Area (TPSA) | 74.96 Ų | Predicts transport properties such as cell permeability. |

| Rotatable Bond Count | 2 | Indicates molecular flexibility. | |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.15 | A key measure of lipophilicity, influencing solubility and bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds, affecting intermolecular interactions. | |

| Hydrogen Bond Acceptors | 4 | Potential for accepting hydrogen bonds, crucial for receptor binding. |

Note: The values presented in this table are computationally predicted and may vary depending on the calculation method and software used.

Research Findings and Applications in QSPR Modeling

For instance, studies on aminopyridine derivatives often employ QSPR to predict their biological activities, such as their ability to act as potassium channel blockers. rsc.orgwikipedia.orgpensoft.net In such models, descriptors like the Topological Polar Surface Area (TPSA) and the number of hydrogen bond donors and acceptors are often critical in determining the interaction of the molecule with its biological target. The nitro group in this compound significantly influences its electronic properties and TPSA, which would be a key factor in any QSPR model predicting its bioactivity.

Similarly, QSPR studies on nitroaromatic compounds frequently focus on predicting properties like toxicity or reactivity. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can be quantified by electronic descriptors. These descriptors, in turn, can be correlated with the compound's potential to undergo certain chemical reactions or interact with biological macromolecules.

A hypothetical QSPR study for this compound could involve the development of a regression model to predict a specific property, such as its solubility in different solvents or its binding affinity to a particular enzyme. This would involve:

Calculating a wide range of theoretical descriptors for a series of structurally related compounds.

Experimentally measuring the property of interest for these compounds.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the measured property. nih.gov

Such a model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized characteristics. The descriptors listed in the table above would be fundamental inputs for developing such predictive and informative QSPR models.

Strategic Applications in Organic Synthesis and Materials Science

3-nitro-N-(propan-2-yl)pyridin-4-amine as a Versatile Building Block

This compound serves as a quintessential example of a versatile building block in modern organic synthesis. Nitro compounds, in general, are recognized as ideal intermediates due to the diverse reactivity of the nitro functionality, which can be used in carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily transformed into other functional groups. nih.govfrontiersin.org The presence of the nitro group on the pyridine (B92270) ring of this compound activates the molecule for certain transformations and provides a synthetic handle for further functionalization.

The most significant transformation of the nitro group is its reduction to a primary amine. This reaction opens up a vast landscape of chemical possibilities, converting the initial building block into a diamine derivative. This resulting aminopyridine is a precursor for a multitude of pharmaceutically relevant structures. nih.govfrontiersin.org The use of nitroarenes as precursors for primary amines in multi-step, one-pot processes represents a promising strategy in sustainable, pharmaceutical-oriented organic synthesis. nih.gov

The utility of this compound is enhanced by its specific substitution pattern. The isopropylamino group provides steric bulk and modulates the electronic properties and solubility of the molecule and its derivatives. The positions of the functional groups—the nitro group at C3 and the amino group at C4—dictate the regioselectivity of subsequent reactions, making it a predictable and reliable starting material for complex target molecules.

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Reactive Site | Type of Reactivity | Potential Transformations |

|---|---|---|

| Nitro Group (-NO₂) | Electrophilic; Precursor to other functional groups | Reduction to amino group (-NH₂), displacement reactions. nih.gov |

| Secondary Amine (-NH) | Nucleophilic; Directing Group | Acylation, alkylation, participation in cyclization reactions. |

| Pyridine Ring | Aromatic; Susceptible to nucleophilic substitution | Ring-opening, metal-catalyzed cross-coupling (after functionalization). |

| Pyridine Nitrogen | Basic; Coordinating | Salt formation, N-oxide formation, metal coordination for catalysis. |

Precursor for the Synthesis of Complex Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Imidazo[1,2-a]pyridines)

The strategic placement of functional groups in this compound makes it an excellent precursor for constructing fused heterocyclic systems, which are core scaffolds in many biologically active compounds.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold often involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or the cyclization of an appropriately substituted aminopyridine. url.edursc.org Starting from this compound, a common synthetic route involves the reduction of the nitro group to yield N4-isopropylpyridine-3,4-diamine. This diamine intermediate possesses the necessary 1,2-diamine functionality on a pyridine ring to undergo condensation with various reagents to form the fused pyrazole (B372694) ring. For instance, reaction with a β-ketoester would lead to the formation of a substituted pyrazolo[3,4-b]pyridinone, a key intermediate for further elaboration. The synthesis of pyrazolo[3,4-b]pyridine derivatives is an active area of research, with various catalytic methods being developed to facilitate their construction under mild conditions. nih.govnih.gov

Imidazo[1,2-a]pyridines: Imidazo[1,2-a]pyridines are another class of privileged heterocycles with wide-ranging applications. organic-chemistry.org Their synthesis typically proceeds via the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tchichibabin reaction) or other equivalent C2 synthons. While this compound is not a direct precursor in the classical sense (which requires a 2-aminopyridine), its structural motifs are relevant. Synthetic strategies can be envisioned where the pyridine ring is first modified. More commonly, related nitropyridines serve as starting materials. For example, a copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.orgorganic-chemistry.org This highlights how nitro-containing compounds are integral to modern synthetic routes for this scaffold. The synthesis of functionalized imidazo[1,2-a]pyridines can also be achieved through cyclodehydration or from N-(prop-2-yn-1-yl)pyridin-2-amines, demonstrating the versatility of synthetic approaches to this heterocyclic system. organic-chemistry.orgnih.gov

Utilization in Ligand Design for Catalysis (e.g., directing groups)

The structural features of this compound and its derivatives make them attractive candidates for ligand design in transition-metal catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, binding to a metal center and influencing its catalytic activity and selectivity.

The amine functionality can serve as a directing group, a common strategy in organic synthesis to achieve high regioselectivity in C-H bond activation/functionalization reactions. By coordinating to the metal catalyst, the directing group positions the catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction.

Furthermore, the synthesis of N-(pyridin-2-yl)-benzamides has been accomplished using bimetallic metal-organic frameworks (MOFs) like Fe2Ni-BDC as heterogeneous catalysts. mdpi.com This demonstrates the role of pyridine-amine structures in catalytic reactions. While this example doesn't use this compound directly, it establishes the principle that the aminopyridine framework is a viable and effective ligand system for facilitating complex chemical transformations. The electronic properties of the ligand can be fine-tuned by substituents on the pyridine ring; the nitro group in the title compound would render the pyridine nitrogen less basic and could modulate the electronic environment of a coordinated metal center in a predictable manner.

Incorporation into Advanced Functional Materials (e.g., for sensing or electronic applications)

The unique electronic characteristics of this compound suggest its potential for incorporation into advanced functional materials. Nitropyridines and related nitroaromatic compounds are known to possess interesting optical and electronic properties, making them suitable for applications in materials science.

Sensing Applications: Electrochemical sensors for the detection of environmentally significant analytes often rely on electrode surfaces modified with materials that have specific recognition capabilities and electrocatalytic activity. For instance, functionalized graphene oxide has been used to create a sensitive electrochemical sensor for the detection of 4-nitrophenol. nih.gov The principle relies on the electrochemical reduction of the nitro group. Given its structure, this compound or its polymers could be immobilized on an electrode surface to create a sensor for analytes that can interact with the aminopyridine moiety or for detecting changes in pH. Porphyrin-based functional materials have also demonstrated significant potential as chemical sensors, where the porphyrin's spectral sensitivity is key. researchgate.net Derivatives of the title compound could potentially be used to modulate the properties of such systems.

Electronic Applications: Organic conjugated polymers are at the heart of many modern electronic devices, including organic field-effect transistors (OFETs) and polymer solar cells. Diketopyrrolopyrrole (DPP) conjugated polymers, which are electron-deficient systems, exhibit strong π–π stacking interactions and good photoelectric properties. nih.gov The introduction of pyridine units into such polymers is a known strategy to modify their electronic levels and charge transport properties. The electron-withdrawing nitro group in this compound makes it an electron-deficient building block. It could be polymerized or incorporated into larger conjugated systems to create materials with tailored electronic properties for use in organic electronics.

Design and Synthesis of Chemically Active Analogues for Probe Development

Chemical probes are essential tools for studying biological processes and identifying new therapeutic targets. The design of such probes often starts from a scaffold known to interact with a particular class of biomolecules. The aminopyridine scaffold is a common feature in many kinase inhibitors and other biologically active molecules.

The synthesis of analogues of this compound can lead to the development of potent and selective chemical probes. For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2), with one promising compound, 7l, identified as a potential anticancer agent and functional probe. nih.gov Similarly, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido analogues have been evaluated as Ser/Thr kinase inhibitors. nih.gov

Starting from this compound, a medicinal chemistry campaign could involve:

Reduction of the nitro group to an amine, which can then be acylated or derivatized to explore structure-activity relationships.

Nucleophilic aromatic substitution of the nitro group (if conditions permit) or functionalization at other positions of the pyridine ring.

Modification of the N-isopropyl group to explore the impact of sterics and electronics on target engagement.

These synthetic modifications allow for the creation of a library of analogues that can be screened for specific biological activities, ultimately leading to the discovery of new chemical probes to investigate complex biological systems. scispace.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrophenol |

| N-(pyridin-3-yl)pyrimidin-4-amine |

| N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine |

| N-(pyridin-2-yl)-benzamide |

| N4-isopropylpyridine-3,4-diamine |

| Imidazo[1,2-a]pyridines |

| Pyrazolo[3,4-b]pyridines |

Future Perspectives in Research on 3 Nitro N Propan 2 Yl Pyridin 4 Amine

Development of Novel and Sustainable Synthetic Routes

Currently, specific, optimized, and sustainable synthetic methodologies for 3-nitro-N-(propan-2-yl)pyridin-4-amine are not extensively reported in the literature. Future research could focus on developing efficient and environmentally benign pathways for its synthesis.

General approaches to the synthesis of substituted 3-nitropyridines often involve the nitration of pyridine (B92270) derivatives. researchgate.netntnu.nontnu.no However, these reactions can require harsh conditions. Modern synthetic chemistry aims to develop greener alternatives. Future investigations could explore:

Catalytic Nitration: Employing solid acid catalysts or other heterogeneous systems to improve selectivity and reduce waste.

Flow Chemistry: Utilizing microreactor technology for safer and more efficient nitration and subsequent amination reactions, allowing for precise control over reaction parameters.

The development of such routes would be guided by the principles of green chemistry, aiming for high atom economy, use of less hazardous reagents, and energy efficiency.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely unexplored. The interplay between the electron-donating isopropylamino group and the electron-withdrawing nitro group on the pyridine ring suggests a rich and potentially unique chemical reactivity.

The reactivity of 3-nitropyridines is significantly influenced by the electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic substitution. vulcanchem.commdpi.com Research on other 3-nitropyridines has shown they can undergo nucleophilic aromatic substitution (SNAr) reactions, where the nitro group itself or another leaving group is displaced. mdpi.comrsc.org

Future research on this compound could investigate:

Vicarious Nucleophilic Substitution (VNS): This method has been used to introduce alkyl groups into 3-nitropyridines and could be a viable strategy for further functionalization. researchgate.net

Ortho-Functionalization: Investigating the directing effects of the amino and nitro groups to achieve selective C-H functionalization at positions adjacent to these substituents.

Reductive Cyclization: Exploring conditions to reduce the nitro group, potentially leading to intramolecular cyclization with a suitably modified N-isopropyl group, to form novel heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry

There are no specific computational studies reported for this compound. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and reactivity of molecules before engaging in extensive lab work. researchgate.net

Future computational research could focus on:

Structural and Electronic Properties: Calculating the optimized geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO) to understand the molecule's electronic character. tandfonline.com

Reaction Mechanism Simulation: Modeling potential reaction pathways, such as nucleophilic substitution or cycloaddition, to predict the most likely products and transition state energies. This can guide the design of new reactions.

Spectroscopic Prediction: Simulating infrared, NMR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products. researchgate.net

A comparative computational study with related aminonitropyridines could reveal how the N-isopropyl group specifically influences the molecule's properties.

Integration into Supramolecular Assemblies and Nanostructures

The potential of this compound as a building block in supramolecular chemistry has not been investigated. Pyridine derivatives are widely used in the construction of complex architectures due to the directional coordination of the pyridine nitrogen and the potential for hydrogen bonding. rsc.orgnih.gov

Prospective research in this area could include:

Crystal Engineering: Studying the solid-state packing of the molecule to understand its hydrogen bonding motifs and other intermolecular interactions. The amino group is a hydrogen bond donor, while the nitro group and pyridine nitrogen are potential acceptors. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen to coordinate with metal ions, potentially forming one-, two-, or three-dimensional structures. The nitro and amino groups could serve to tune the electronic properties or act as further binding sites.

Self-Assembled Monolayers: Investigating the adsorption and organization of the molecule on various surfaces to create functionalized interfaces.

The specific combination of functional groups on this scaffold could lead to novel supramolecular structures with interesting properties. rsc.org

Discovery of New Chemical Transformations Enabled by the Scaffold

The unique electronic and steric features of the this compound scaffold could be harnessed to enable or catalyze new types of chemical reactions. Substituted pyridines, such as 4-aminopyridine (B3432731) derivatives, are known to be effective catalysts in a range of organic transformations, particularly acylation reactions. researchgate.net

Future studies could explore the catalytic potential of this molecule or its derivatives in:

Organocatalysis: Investigating its basicity and nucleophilicity to see if it can act as a catalyst for reactions like the Baylis-Hillman reaction or Michael additions.